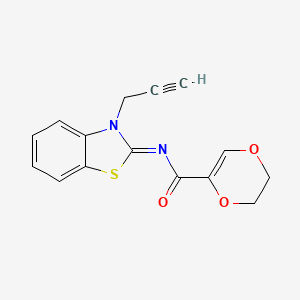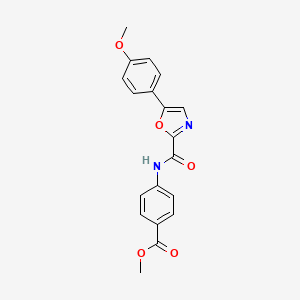
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the oxazole ring.
Amidation: The carboxylic acid group on the oxazole ring is converted to an amide by reacting with an amine.
Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays and studies.
Medicine: Due to its structural features, it may be explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and the methoxyphenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)oxazole: This compound shares the oxazole ring and methoxyphenyl group but lacks the benzoate moiety.
4-Methoxyphenyl-1H-indole: This compound features a similar methoxyphenyl group but has an indole ring instead of an oxazole ring.
4-Methoxyphenyl-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[5-(4-methoxyphenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-9-5-12(6-10-15)16-11-20-18(26-16)17(22)21-14-7-3-13(4-8-14)19(23)25-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZZGWYKHGHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
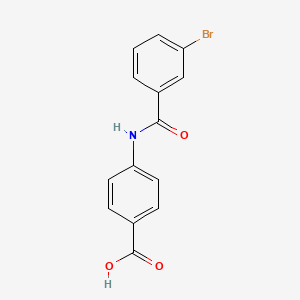
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2809477.png)
![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)
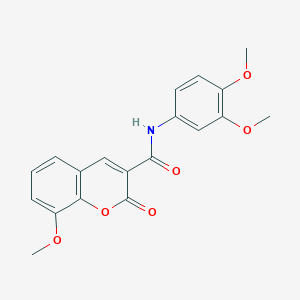
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2809483.png)
![7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B2809484.png)
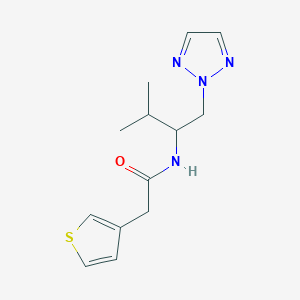


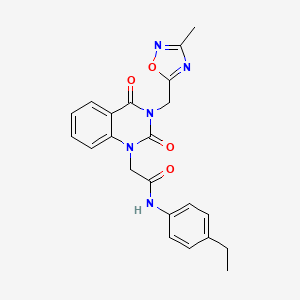

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B2809497.png)
